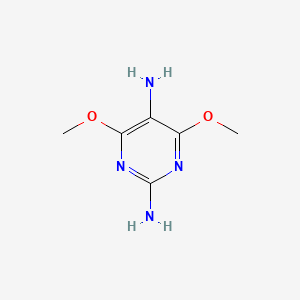
4,6-Dimethoxypyrimidine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxypyrimidine-2,5-diamine is a heterocyclic organic compound with significant applications in various fields, including chemistry, biology, and medicine. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of methoxy groups at positions 4 and 6, along with amino groups at positions 2 and 5, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxypyrimidine-2,5-diamine typically involves multiple steps. One common method starts with the reaction of guanidine nitrate and diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine. This intermediate is then reacted with phosphorus oxychloride to yield 2-amino-4,6-dichloropyrimidine. Finally, methylation using dimethyl carbonate in the presence of potassium carbonate and a phase transfer catalyst, such as tetrabutyl ammonium bromide, produces this compound .
Industrial Production Methods: Industrial production methods aim to optimize yield and reduce environmental impact. One such method involves the use of dimethyl carbonate as a methylating agent, which is non-toxic and environmentally friendly. The reaction conditions are carefully controlled to achieve high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxypyrimidine-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy and amino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4,6-Dimethoxypyrimidine-2,5-diamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and is used in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxypyrimidine-2,5-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of viral particles. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: This compound shares a similar structure but lacks the amino group at position 5.
2-Amino-4,6-dihydroxypyrimidine: It has hydroxyl groups instead of methoxy groups at positions 4 and 6.
2-Amino-4,6-dichloropyrimidine: This compound has chlorine atoms at positions 4 and 6 instead of methoxy groups
Uniqueness: 4,6-Dimethoxypyrimidine-2,5-diamine is unique due to the presence of both methoxy and amino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H10N4O2 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
4,6-dimethoxypyrimidine-2,5-diamine |
InChI |
InChI=1S/C6H10N4O2/c1-11-4-3(7)5(12-2)10-6(8)9-4/h7H2,1-2H3,(H2,8,9,10) |
InChI Key |
HAWDSPQPDWRYTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)N)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
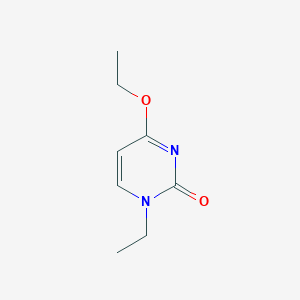


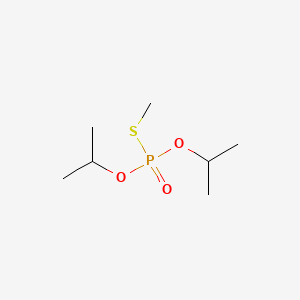
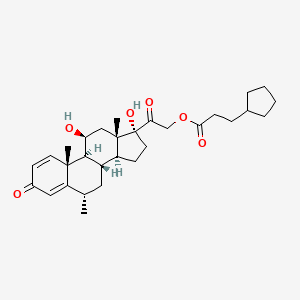
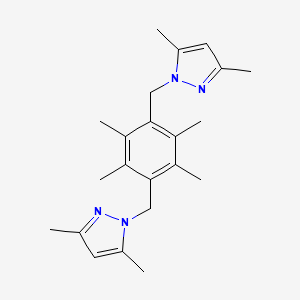
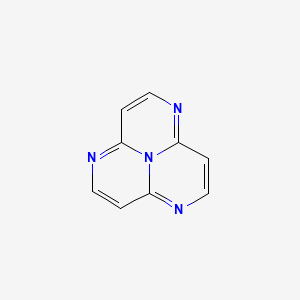

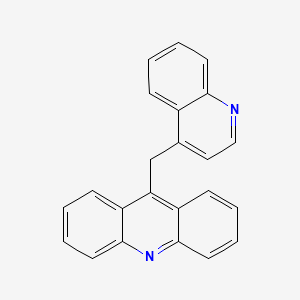
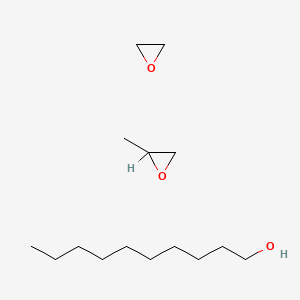
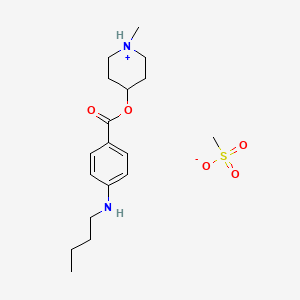
![3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B13749522.png)
